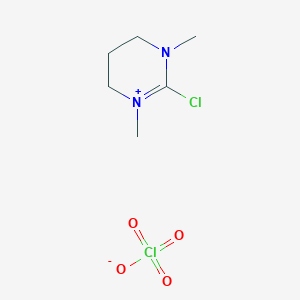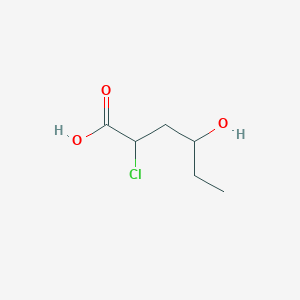
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate is an organic compound known for its high reactivity and utility in various chemical syntheses. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. It is often used as an intermediate in the synthesis of more complex organic molecules.
Vorbereitungsmethoden
The synthesis of 2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate typically involves the reaction of 1,3-dimethylimidazolidine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 1,3-dimethylimidazolidine and perchloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature in an inert atmosphere to prevent unwanted side reactions.
Procedure: The reactants are mixed and allowed to react for a specified period, after which the product is isolated and purified.
Analyse Chemischer Reaktionen
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate involves its interaction with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also form stable complexes with metal ions, which can be used in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate is similar to other pyrimidine derivatives, such as:
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one: This compound is used as a solvent and in the synthesis of poly(aryl ethers).
2-Chloro-1,3-dimethylimidazolidinium chloride: Another similar compound used in organic synthesis.
The uniqueness of this compound lies in its high reactivity and ability to form stable complexes, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
188748-95-0 |
|---|---|
Molekularformel |
C6H12Cl2N2O4 |
Molekulargewicht |
247.07 g/mol |
IUPAC-Name |
2-chloro-1,3-dimethyl-5,6-dihydro-4H-pyrimidin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12ClN2.ClHO4/c1-8-4-3-5-9(2)6(8)7;2-1(3,4)5/h3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JSFHZBNABYRNMH-UHFFFAOYSA-M |
Kanonische SMILES |
CN1CCC[N+](=C1Cl)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)

![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)


![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
